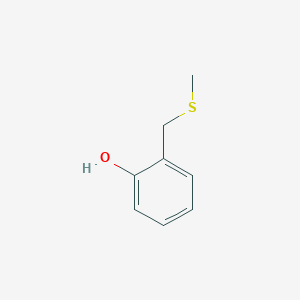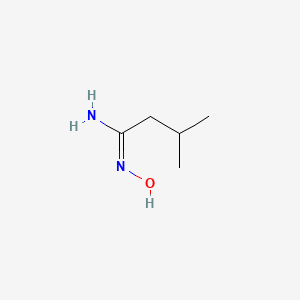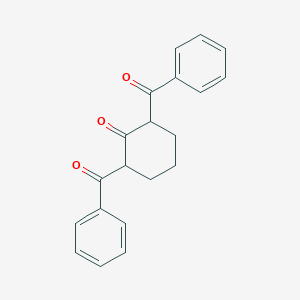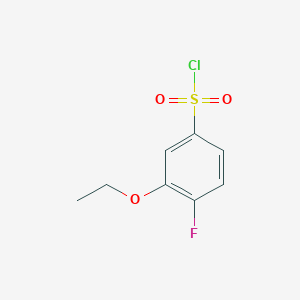
2-(Methylthiomethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[(methylthio)methyl]phenol can be achieved through several methods. One common approach involves the O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAOH) under microwave irradiation. This method is efficient and selective, providing high yields of the desired product in a short time . Another method involves the use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions, which can coordinate with electron-rich sites in organic compounds to enhance the outcome of the reaction .
Industrial Production Methods
Industrial production of O-[(methylthio)methyl]phenol typically involves large-scale synthesis using similar methods as described above but optimized for higher efficiency and yield. The use of microwave-assisted O-methylation and catalytic demethylation are common due to their effectiveness and scalability.
化学反応の分析
Types of Reactions
O-[(methylthio)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated phenols.
科学的研究の応用
O-[(methylthio)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
作用機序
The mechanism of action of O-[(methylthio)methyl]phenol involves its interaction with various molecular targets and pathways. The compound can form complexes with metals, which can then participate in catalytic reactions. Additionally, its ability to undergo electrophilic aromatic substitution makes it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
Phenol: The parent compound, which lacks the methylthio group.
Thiophenol: Contains a thiol group instead of a methylthio group.
Methylphenol (Cresol): Contains a methyl group instead of a methylthio group.
Uniqueness
O-[(methylthio)methyl]phenol is unique due to the presence of both a hydroxyl group and a methylthio group on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential biological activities .
特性
分子式 |
C8H10OS |
|---|---|
分子量 |
154.23 g/mol |
IUPAC名 |
2-(methylsulfanylmethyl)phenol |
InChI |
InChI=1S/C8H10OS/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 |
InChIキー |
USUGKGZNYHHQAW-UHFFFAOYSA-N |
正規SMILES |
CSCC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)

![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)

![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)
![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)



![N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)
![[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12050612.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050618.png)
